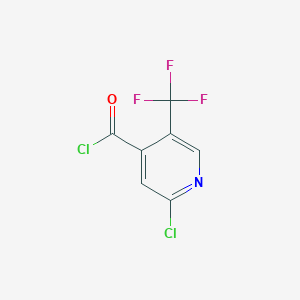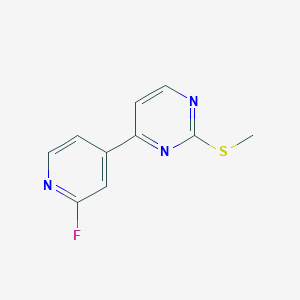
4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine
Vue d'ensemble
Description
4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine (FPMP) is a heterocyclic compound that has a wide range of applications in the scientific research field. It is a five-membered ring structure composed of two nitrogen atoms, one sulfur atom, one carbon atom, and one fluorine atom. FPMP is a versatile compound that can be used in various biochemical and physiological processes, and has been studied for its potential applications in drug discovery and development, as well as in the fields of medicinal chemistry and biochemistry.
Applications De Recherche Scientifique
Corrosion Inhibition Properties
4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine and related compounds have been studied for their corrosion inhibition properties. Kaya et al. (2016) explored the adsorption and corrosion inhibition characteristics of piperidine derivatives on iron surfaces, including 1-(5-fluoro-2-(methylthio)pyrimidine-4-yl)piperidine derivatives. Quantum chemical calculations and molecular dynamics simulations were used to assess these properties, indicating potential applications in materials science and engineering for protecting metal surfaces (Kaya et al., 2016).
Antimycobacterial Activity
Elumalai et al. (2013) researched the antimycobacterial activity of novel pyrimidine derivatives. This study synthesized a series of 2,4,5,6-pyrimidine derivatives, demonstrating potent activity against Mycobacterium tuberculosis. These findings highlight the potential of 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine derivatives in the development of new antimicrobial agents (Elumalai et al., 2013).
Analgesic Properties
Ukrainets et al. (2015) investigated the analgesic properties of pyridine and pyrimidine derivatives. By modifying the pyridine moiety in certain pyrido[1,2-a]pyrimidine nuclei, they identified enhanced biological activity in para-substituted derivatives. This study suggests the therapeutic potential of these compounds in pain management (Ukrainets et al., 2015).
Anti-inflammatory and Analgesic Agents
Muralidharan et al. (2019) focused on the synthesis of novel pyrimidine derivatives for their anti-inflammatory and analgesic activities. This research provides insights into the pharmacological potential of 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine in developing new drugs for inflammation and pain (Muralidharan et al., 2019).
Antiviral Properties
Munier-Lehmann et al. (2015) discovered antiviral properties in a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines, including derivatives of 4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine. These compounds showed significant activity against measles virus, suggesting their potential use in antiviral therapies (Munier-Lehmann et al., 2015).
Biosensing and Biomedical Applications
Bischof et al. (2013) explored the use of ruthenium(II) dicarbonyl complexes involving pyrimidine derivatives in biosensing and biomedical applications. These compounds demonstrated promising properties for use in medical diagnostics and treatment (Bischof et al., 2013).
Fluorescent Probes
Hagimori et al. (2022) synthesized novel pyridine-based fluorescing compounds, including pyrido[1,2-a]pyrrolo[3,4-d]pyrimidines. Their photophysical studies suggested potential applications of these compounds as fluorescent probes in various fields (Hagimori et al., 2022).
Propriétés
IUPAC Name |
4-(2-fluoropyridin-4-yl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3S/c1-15-10-13-5-3-8(14-10)7-2-4-12-9(11)6-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQHQCDLTSLUGBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluoropyridin-4-yl)-2-(methylthio)pyrimidine | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

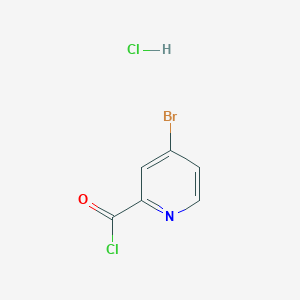
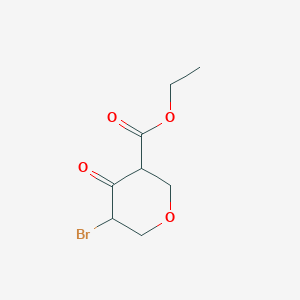
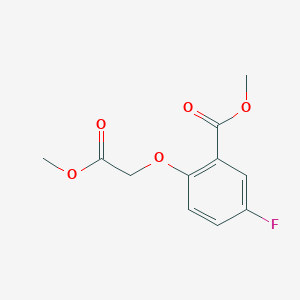
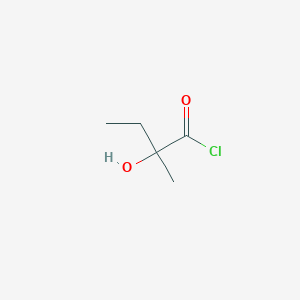
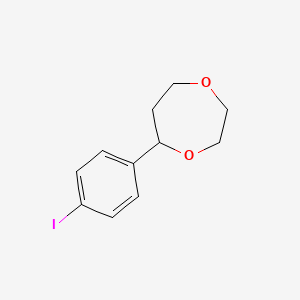
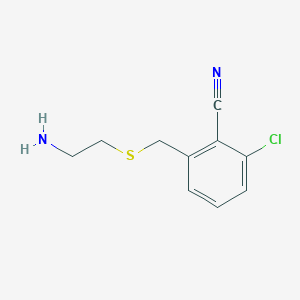
![Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate](/img/structure/B1407654.png)
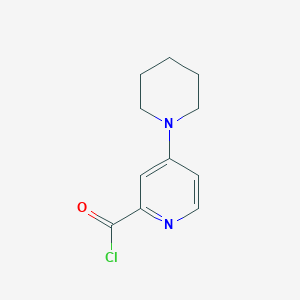
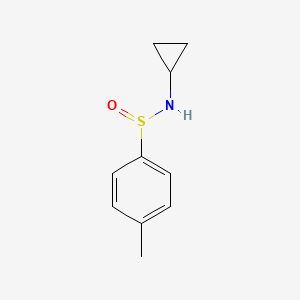

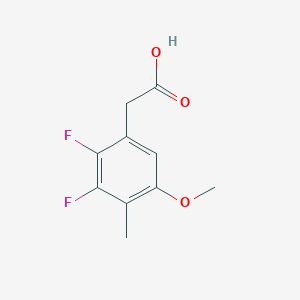
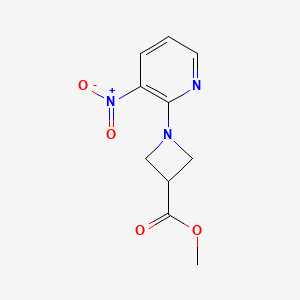
![4-[(2,2,2-Trifluoroethyl)sulfanyl]benzoyl chloride](/img/structure/B1407664.png)
